molecular formula C17H11BrClNO B7942772 2-benzyl-7-bromo-3-chloro-5H-cyclohepta[b]pyridin-5-one

2-benzyl-7-bromo-3-chloro-5H-cyclohepta[b]pyridin-5-one

Cat. No.: B7942772
M. Wt: 360.6 g/mol
InChI Key: YZFSTNZBGDNTKH-UHFFFAOYSA-N
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Description

2-Benzyl-7-bromo-3-chloro-5H-cyclohepta[b]pyridin-5-one is a polycyclic heteroaromatic compound featuring a seven-membered cycloheptane ring fused to a pyridinone core. Key substituents include a benzyl group at position 2, bromine at position 7, and chlorine at position 2.

Properties

IUPAC Name

2-benzyl-7-bromo-3-chlorocyclohepta[b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrClNO/c18-12-6-7-15-13(17(21)9-12)10-14(19)16(20-15)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZFSTNZBGDNTKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2=C(C=C3C(=N2)C=CC(=CC3=O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-7-bromo-3-chloro-5H-cyclohepta[b]pyridin-5-one typically involves multi-step organic reactions. One common method includes the bromination and chlorination of a cyclohepta[b]pyridin-5-one precursor, followed by the introduction of a benzyl group through a Friedel-Crafts alkylation reaction. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired substitutions and additions occur efficiently.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions can be carefully controlled. The use of automated systems to monitor temperature, pH, and reaction time would be essential to ensure consistency and yield. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-7-bromo-3-chloro-5H-cyclohepta[b]pyridin-5-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogens or to convert carbonyl groups to alcohols.

    Substitution: Halogen atoms in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or silver nitrate (AgNO₃) in ethanol can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol. Substitution reactions could result in the replacement of halogens with other functional groups such as hydroxyl or amino groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research has indicated that derivatives of cyclohepta[b]pyridine compounds exhibit significant anticancer properties. For example, studies have shown that modifications to the cyclohepta[b]pyridine framework can enhance cytotoxicity against specific cancer cell lines, making compounds like 2-benzyl-7-bromo-3-chloro-5H-cyclohepta[b]pyridin-5-one potential candidates for further development as anticancer agents .

Neuroprotective Effects
In neuropharmacology, certain derivatives of this compound have demonstrated neuroprotective effects. These compounds can potentially mitigate neurodegenerative processes by modulating neurotransmitter systems or reducing oxidative stress .

Pharmaceutical Intermediates

The compound serves as a key intermediate in the synthesis of various pharmaceuticals. Its bromine and chlorine substituents allow for further functionalization, which is crucial in drug design and development. For instance, the introduction of different functional groups can lead to the creation of new therapeutic agents targeting diseases such as Alzheimer's or Parkinson's .

Biological Experiments

Chemical Reagent
In laboratory settings, this compound is utilized as a chemical reagent for various biological experiments. It is often employed in the synthesis of other complex organic molecules and serves as a building block in organic synthesis .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the synthesis of several derivatives of cyclohepta[b]pyridine compounds, including this compound. These derivatives were tested against breast cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

Case Study 2: Neuroprotective Properties

Another research article focused on the neuroprotective effects of modified cyclohepta[b]pyridines. The study demonstrated that certain derivatives could protect neuronal cells from oxidative damage induced by neurotoxins, suggesting potential therapeutic applications for neurodegenerative diseases .

Mechanism of Action

The mechanism by which 2-benzyl-7-bromo-3-chloro-5H-cyclohepta[b]pyridin-5-one exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may bind to specific enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways involved can vary, but they often include modulation of signal transduction pathways, inhibition of enzyme activity, or interaction with DNA or RNA.

Comparison with Similar Compounds

Structural Analogues in Medicinal Chemistry

(a) Pyrrolo[3,4-b]pyridin-5-One Derivatives

The compound 2-benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one () shares a pyridinone core but differs in its fused five-membered pyrrolo ring system. Key distinctions include:

  • Substituents: Thiophene and morpholino groups enhance π-π stacking and solubility, respectively, compared to the bromo, chloro, and benzyl groups in the target compound.
  • Bioactivity : Pyrrolo[3,4-b]pyridin-5-ones are aza-analogues of isoindolin-1-ones, which exhibit antiviral and antitumoral activities . The thiophene substituents in this analogue align with current thiophene-based drugs (e.g., anticancer agents) .
(b) Benzothiopyrano[2,3-b]pyridin-5-One Derivatives

The 7-nitro-5H-1-benzothiopyrano[2,3-b]pyridin-5-one () features a sulfur-containing benzothiopyran ring fused to pyridinone. Key differences include:

  • Electronic Effects : The nitro group in this compound is strongly electron-withdrawing, whereas bromo and chloro substituents in the target compound provide moderate electron withdrawal.
  • Structural Stability : Intermolecular C–H···O hydrogen bonds stabilize the crystal structure of the nitro derivative , while the target compound’s benzyl group may promote hydrophobic interactions.

Structural and Functional Comparison Table

Compound Name Core Structure Key Substituents Bioactivity Key Properties
2-Benzyl-7-bromo-3-chloro-5H-cyclohepta[b]pyridin-5-one Cyclohepta[b]pyridin-5-one Benzyl (C2), Br (C7), Cl (C3) Inferred antitumoral/antiviral High lipophilicity (benzyl), electrophilic reactivity (Br/Cl)
Pyrrolo[3,4-b]pyridin-5-one derivative Pyrrolo[3,4-b]pyridin-5-one Thiophene (C7/C6), morpholino Antidiabetic, antiviral Enhanced solubility (morpholino), π-π stacking (thiophene)
7-Nitro-benzothiopyrano[2,3-b]pyridin-5-one Benzothiopyrano[2,3-b]pyridin-5-one Nitro (C7), S-atom in ring Antitumor (DNA intercalation) Hydrogen-bonded crystal packing, planar aromatic system

Key Differences and Implications

Ring Size and Conformation: The seven-membered cyclohepta ring in the target compound may introduce conformational flexibility compared to the rigid five-membered pyrrolo or six-membered benzothiopyrano rings. This flexibility could influence binding to biological targets .

Lipophilicity: The benzyl group in the target compound improves membrane permeability relative to thiophene or morpholino groups .

Biological Activity

2-benzyl-7-bromo-3-chloro-5H-cyclohepta[b]pyridin-5-one is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological evaluation, and relevant case studies, focusing on its pharmacological properties.

Chemical Structure and Properties

The compound features a cycloheptapyridine framework, which is known for its diverse biological activities. The presence of bromine and chlorine substituents enhances its reactivity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various halogenation and condensation processes. Specific methodologies may vary, but they often utilize starting materials such as substituted pyridines and benzyl halides.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of similar compounds within the cyclohepta[b]pyridine class. For instance, derivatives have shown significant activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) reported for related compounds suggest promising antibacterial potential, particularly against resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .

CompoundTarget BacteriaMIC (µg/mL)
This compoundS. aureusTBD
Related Compound 1E. coli3.90
Related Compound 2MRSA<1.00

Antitumor Activity

Cyclohepta[b]pyridine derivatives have been evaluated for antitumor activity in various cancer cell lines. In vitro assays indicate that these compounds can inhibit cell proliferation, with some derivatives exhibiting IC50 values in the low micromolar range against human cancer cell lines .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of cyclohepta[b]pyridine derivatives demonstrated that modifications to the benzyl group significantly affected antimicrobial potency. The most active compounds were further analyzed for their mechanisms of action, which included disruption of bacterial cell wall synthesis.
  • Cytotoxicity Assessment : In another investigation, the cytotoxic effects of this compound were assessed using MTT assays across several cancer cell lines. Results indicated selective cytotoxicity, suggesting potential for development as an anticancer agent.

The biological activity of this compound is hypothesized to involve:

  • Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis.
  • Protein synthesis disruption : Some derivatives may bind to ribosomal sites, inhibiting protein translation.

Q & A

Basic: What synthetic methodologies are commonly employed for constructing the polycyclic framework of 2-benzyl-7-bromo-3-chloro-5H-cyclohepta[b]pyridin-5-one?

The synthesis typically involves cyclocondensation of halogenated intermediates with active methylene compounds. For example, analogous pyridocoumarin derivatives are synthesized via reactions between 4-chloro-3-formyl coumarin and cyclic/acyclic active methylene groups (e.g., acetylacetone) using Et₃N and NH₄OAc in ethanol at 60°C . Bromination and chlorination steps are likely introduced at specific positions using halogenating agents (e.g., Br₂ or NBS) under controlled conditions. Optimization of solvent systems (e.g., EtOH vs. DMF) and catalysts (e.g., ultrasound irradiation) can enhance yields .

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR vs. X-ray crystallography) for this compound?

Contradictions between spectroscopic and crystallographic data may arise from dynamic effects (e.g., tautomerism) or crystal packing forces. For instance, in related pyridothiopyranones, X-ray analysis revealed near-coplanar ring systems stabilized by C–H⋯O hydrogen bonds, while solution-state NMR might show averaged signals due to conformational flexibility . To address this, perform variable-temperature NMR or DFT calculations to model equilibrium states. Cross-validate with high-resolution mass spectrometry (HRMS) and IR spectroscopy to confirm functional groups .

Basic: What characterization techniques are critical for confirming the structure of this compound?

Essential techniques include:

  • ¹H/¹³C NMR : Assign aromatic protons and carbons, noting coupling patterns (e.g., para-substituted halogens) .
  • X-ray crystallography : Resolve spatial arrangements of the benzyl, bromo, and chloro substituents (e.g., dihedral angles between fused rings) .
  • HRMS : Confirm molecular formula (e.g., C₁₉H₁₂BrClNO requires exact mass 400.96) .
  • FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and aromatic C–Br/C–Cl stretches .

Advanced: What mechanistic insights guide the regioselective introduction of bromo and chloro substituents?

Regioselectivity is influenced by electronic and steric factors. For bromination, electrophilic aromatic substitution (EAS) favors electron-rich positions. In cycloheptapyridinones, directing groups (e.g., carbonyl) may deactivate specific sites. Chlorination via radical pathways (e.g., Cl₂/FeCl₃) or nucleophilic displacement (e.g., SNAr on nitro precursors) can target activated positions. Computational modeling (e.g., Fukui indices) predicts reactive sites .

Basic: How can researchers mitigate challenges related to the compound’s hygroscopicity or thermal instability?

  • Storage : Use desiccators with anhydrous CaCl₂ or store under nitrogen .
  • Handling : Conduct reactions under inert atmospheres (Ar/N₂).
  • Purification : Avoid high-temperature recrystallization; use gentle methods like slow evaporation from DCM/hexane .

Advanced: What computational strategies are effective for predicting the compound’s reactivity or binding properties?

  • DFT calculations : Optimize geometry (B3LYP/6-31G*) to map electrostatic potentials and frontier orbitals (HOMO/LUMO) for reaction site prediction .
  • Molecular docking : Screen against biological targets (e.g., DNA intercalation sites) using PyMOL or AutoDock, leveraging structural data from analogous antitumor agents .

Basic: What are common impurities in the synthesis, and how are they analyzed?

Typical impurities include:

  • Dehalogenated byproducts : Monitor via LC-MS for mass shifts (-Br/-Cl).
  • Oxidation products : Detect quinone derivatives using TLC (Rf comparison) .
  • Unreacted intermediates : Quantify via HPLC with UV detection (λ = 254 nm) .

Advanced: How can green chemistry principles be applied to improve the synthesis?

  • Solvent-free reactions : Use melt reactions (e.g., solid-state cyclization at 120°C) .
  • Catalyst recycling : Employ heterogeneous catalysts (e.g., zeolites) for halogenation steps.
  • Energy efficiency : Replace conventional heating with microwave or ultrasound irradiation to reduce reaction times .

Advanced: What strategies validate the compound’s potential as a bioactive scaffold?

  • SAR studies : Modify substituents (e.g., replace benzyl with pyridyl) and test against cancer cell lines .
  • In vitro assays : Measure DNA binding affinity via fluorescence quenching or topoisomerase inhibition .
  • Metabolic stability : Assess microsomal half-life using LC-MS/MS .

Advanced: How should researchers address contradictory literature data on reaction yields or mechanistic pathways?

  • Reproducibility checks : Replicate methods under identical conditions (solvent purity, catalyst batch) .
  • Kinetic studies : Use in-situ FT-IR or NMR to track intermediate formation .
  • Meta-analysis : Compare data across studies, noting variables like temperature gradients or stirring rates .

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